
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
説明
The compound 4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, and antioxidant properties . The specific compound is characterized by the presence of an allyl group, a phenylquinoline moiety, and a triazole-thiol segment, which may contribute to its potential biological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of chloroquinolines with 1,2,4-triazole under various conditions . For instance, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely to follow similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and single-crystal X-ray diffraction . These techniques provide information on the molecular geometry, vibrational frequencies, and chemical shift values. For example, the molecular geometry and vibrational frequencies of a similar compound, 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were calculated using Hartree-Fock (HF) and density functional method (DFT) calculations . The molecular structure is further stabilized by intermolecular interactions such as hydrogen bonds and C-H...π interactions .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives in chemical reactions is influenced by the substituents on the triazole ring. For instance, the nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole can be affected by acid and base catalysis, as well as by the electronic nature of substituents on the quinoline ring . The presence of an allyl group in the compound may also allow for further chemical modifications through reactions involving the double bond, such as allylic alkylation or metathesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystal structure, are typically characterized using various analytical methods . These compounds are generally crystalline solids, insoluble in water but soluble in organic solvents. The melting points can provide an indication of the purity and stability of the compounds. The electronic structures and tautomeric equilibria of these derivatives are also of interest, as they can influence the biological activity and reactivity of the compounds .
科学的研究の応用
Synthesis and Characterization
- 4-Allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized for various applications. Mobinikhaledi et al. (2010) described the synthesis and characterization of various 1,2,4-triazole derivatives, highlighting their potential in scientific research (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Corrosion Inhibition
- The corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a similar compound, were explored by Orhan et al. (2012), who demonstrated its effectiveness in protecting mild steel in acidic environments (Orhan, Ercan, Koparir, & Soylemez, 2012).
Antimicrobial Activities
- Bayrak et al. (2009) reported on the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. This research underlines the potential of triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Veterinary Applications
- Ohloblina et al. (2022) investigated the effects of 1,2,4-triazole derivatives on the blood morphology and biochemical indicators in animals. Their research contributes to understanding the veterinary applications of these compounds (Ohloblina, Bushuieva, & Parchenko, 2022).
Anti-Inflammatory Properties
- Arustamyan et al. (2021) synthesized 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol and tested its anti-inflammatory activity. This study reveals the potential use of triazole derivatives in anti-inflammatory treatments (Arustamyan, Margaryan, Aghekyan, Panosyan, & Muradyan, 2021).
将来の方向性
特性
IUPAC Name |
3-(2-phenylquinolin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-2-12-24-19(22-23-20(24)25)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAMMPVKKCDGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130782 | |
| Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
847503-25-7 | |
| Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(2-phenyl-4-quinolinyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



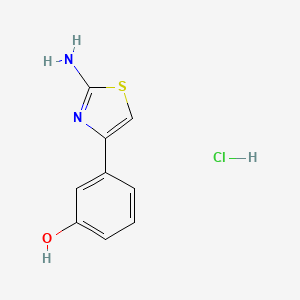

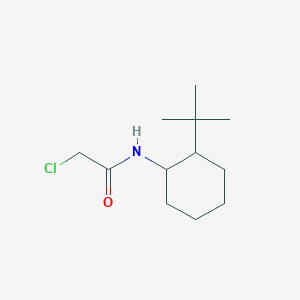
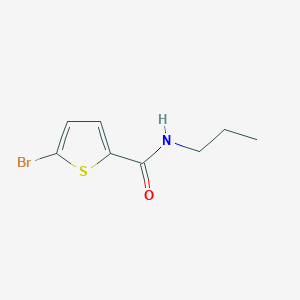


![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

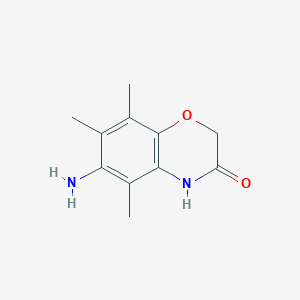


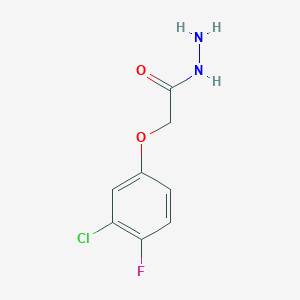
![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
